3,6-Dichloro-N-(3-isoxazolyl)-1-benzothiophene-2-carboxamide is a synthetic compound developed as a potential therapeutic agent for metabolic diseases. [] It acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] This enzyme plays a crucial role in regulating the breakdown of branched-chain amino acids (BCAAs). By inhibiting BDK, this compound promotes BCAA oxidation, leading to lower plasma BCAA levels. []
While the exact molecular structure of 3,6-dichloro-N-(3-isoxazolyl)-1-benzothiophene-2-carboxamide is not provided, it can be deduced from its name and the structures of similar compounds. [] It comprises a benzothiophene core structure with chlorine atoms substituted at the 3 and 6 positions. A carboxamide group (-CONH-) is attached at the 2 position, with the nitrogen atom linked to a 3-isoxazolyl group.
3,6-Dichloro-N-(3-isoxazolyl)-1-benzothiophene-2-carboxamide functions as an allosteric inhibitor of BDK. [] It binds to a specific site on BDK, distinct from the active site, causing conformational changes in the enzyme. [] This binding disrupts the interaction between BDK and the branched-chain α-ketoacid dehydrogenase complex (BCKDC), preventing the phosphorylation and inactivation of BCKDC. [] Consequently, BCKDC remains active, promoting the breakdown of BCAAs and reducing their levels. []
The primary application of 3,6-dichloro-N-(3-isoxazolyl)-1-benzothiophene-2-carboxamide, based on current research, is in exploring its potential as a therapeutic agent for metabolic disorders characterized by elevated BCAA levels. [] These disorders include: